molecular formula C11H14FNO B8303050 2-Fluoro-5-cyclopentyloxyaniline

2-Fluoro-5-cyclopentyloxyaniline

Cat. No.: B8303050
M. Wt: 195.23 g/mol
InChI Key: SDUMCIJCIIODFD-UHFFFAOYSA-N
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Description

2-Fluoro-5-cyclopentyloxyaniline is an aromatic amine derivative characterized by a fluorine substituent at the 2-position and a cyclopentyloxy group at the 5-position of the benzene ring. The cyclopentyloxy group contributes steric bulk and lipophilicity, which may enhance membrane permeability and influence pharmacokinetic behavior in pharmaceutical or agrochemical contexts. The fluorine atom, a common bioisostere, can modulate electronic effects and metabolic stability .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

5-cyclopentyloxy-2-fluoroaniline

InChI

InChI=1S/C11H14FNO/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8H,1-4,13H2

InChI Key

SDUMCIJCIIODFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-Fluoro-5-cyclopentyloxyaniline and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Features
This compound* C₁₁H₁₄FNO 207.24 (calc.) -F (2-position), -O-C₅H₉ (5-position) Not reported High lipophilicity, bulky substituent
2-(Cyclopropylmethoxy)-5-fluoroaniline C₁₀H₁₂FNO 181.21 -F (5-position), -O-CH₂-C₃H₅ (2-position) Oil Smaller substituent, lower molecular weight
2-Fluoro-5-methylaniline C₇H₈FN 125.15 -F (2-position), -CH₃ (5-position) Solid Simple structure, electron-donating group
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 -F (2-position), -CF₃ (5-position) Not reported Strong electron-withdrawing group
2-(Cyclopentyloxy)-6-fluoroaniline C₁₁H₁₄FNO 207.24 -F (6-position), -O-C₅H₉ (2-position) Not reported Positional isomer, altered steric effects

*Note: Properties for this compound are inferred from analogs.

Key Observations:

Substituent Effects :

  • The cyclopentyloxy group in this compound introduces greater steric hindrance and lipophilicity compared to smaller groups like methyl (-CH₃) or cyclopropylmethoxy (-O-CH₂-C₃H₅) .
  • Trifluoromethyl (-CF₃) in 2-Fluoro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, reducing the basicity of the aniline NH₂ group, whereas alkoxy groups (e.g., cyclopentyloxy) are electron-donating via resonance .

Positional Isomerism :

  • Comparing this compound with its positional isomer 2-(Cyclopentyloxy)-6-fluoroaniline , the placement of substituents (5 vs. 6-position) may alter molecular interactions in biological systems. For example, substituent orientation can affect binding affinity in enzyme active sites or receptor pockets.

Physical State :

  • Smaller substituents (e.g., methyl) correlate with solid states due to higher crystallinity, while bulkier groups (e.g., cyclopentyloxy) may result in oils or amorphous solids .

Spectroscopic and Reactivity Trends

  • Spectroscopy : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) demonstrate that substituent position significantly impacts infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, nitro groups in para positions cause distinct electronic environments compared to meta positions .
  • Reactivity : The NH₂ group in this compound is likely less reactive than in 2-Fluoro-5-(trifluoromethyl)aniline due to the electron-donating nature of the cyclopentyloxy group, which stabilizes the aromatic ring against electrophilic substitution .

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